molecular formula C15H17BrN2O3S B2559704 2-(4-bromophenyl)-N-(3-tert-butyl-1,2-oxazol-5-yl)ethene-1-sulfonamide CAS No. 1376437-68-1

2-(4-bromophenyl)-N-(3-tert-butyl-1,2-oxazol-5-yl)ethene-1-sulfonamide

Cat. No. B2559704
CAS RN: 1376437-68-1
M. Wt: 385.28
InChI Key: CEQOKLXDGCWNJF-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(3-tert-butyl-1,2-oxazol-5-yl)ethene-1-sulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Sulfonamide-derived compounds and their transition metal complexes were synthesized and characterized, showing moderate to significant antibacterial and antifungal activities (Chohan & Shad, 2011).
  • Novel 1,2,4-triazine-containing sulfonamide derivatives exhibited sulfonamide-sulfonimide tautomerism, confirmed by spectroscopic, X-ray diffraction, and theoretical calculation methods. The compounds showed distinct tautomeric forms in different solvents, with a predominance of the sulfonamide form (Branowska et al., 2022).
  • New S-alkylated 1,2,4-triazoles incorporating diphenyl sulfone moieties were synthesized and tested for their antibacterial effects, underscoring the role of structural modifications in biological activity (Bărbuceanu et al., 2009).

Molecular Devices and Complexation

  • Cyclodextrin complexation of stilbene derivatives and the self-assembly of molecular devices were studied, highlighting the potential for creating molecular devices based on the photoisomerization properties of these compounds (Lock et al., 2004).

Antiviral Activity and Chemical Synthesis

  • Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and their evaluation for antiviral activity against tobacco mosaic virus demonstrated the potential pharmaceutical applications of sulfonamide derivatives (Chen et al., 2010).

properties

IUPAC Name

2-(4-bromophenyl)-N-(3-tert-butyl-1,2-oxazol-5-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3S/c1-15(2,3)13-10-14(21-17-13)18-22(19,20)9-8-11-4-6-12(16)7-5-11/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQOKLXDGCWNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-(3-tert-butyl-1,2-oxazol-5-yl)ethenesulfonamide

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